Fmoc-3-iodo-D-Tyr-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

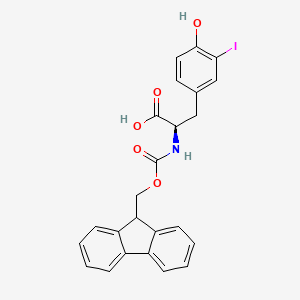

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJAMVZQFHAZAE-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20INO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Specialized Building Block for Advanced Peptide Synthesis

An In-Depth Technical Guide to Fmoc-3-iodo-D-Tyr-OH: Properties, Applications, and Methodologies

This compound is a specialized amino acid derivative that serves as a critical building block for researchers and scientists in peptide chemistry, drug development, and molecular imaging.[1][2] Its unique trifunctional structure, comprising a base-labile N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, the unnatural D-enantiomer configuration, and a strategically placed iodine atom on the tyrosine ring, offers distinct advantages for creating sophisticated peptide-based molecules.[2]

The Fmoc group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The D-configuration imparts resistance to enzymatic degradation, enhancing the in vivo stability of the resulting peptides. Most significantly, the iodine atom provides a versatile functional handle for a range of applications, from influencing peptide conformation to serving as a site for radiolabeling and cross-coupling reactions.[1][3] This guide provides a comprehensive overview of its chemical properties, core applications, and field-proven experimental protocols.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for proper handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid | [4] |

| CAS Number | 244028-70-4 | [1][4][5][6] |

| Molecular Formula | C₂₄H₂₀INO₅ | [1][4][5] |

| Molecular Weight | 529.3 g/mol | [1][4] |

| Appearance | White to off-white powder | [1][5] |

| Melting Point | 134 - 157 °C (range varies by source) | [1][5] |

| Optical Rotation | [a]D²⁰ = +10 ± 4º (c=1 in DMF) | [1] |

| Purity | Typically ≥98% (by HPLC) | [1][2] |

| Storage Conditions | 2-8°C, keep in a dark place, sealed in dry conditions | [1][5] |

| Solubility | Soluble in DMF; DMSO | [1][7][8] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of this compound is as a building block in Fmoc-based SPPS. The Fmoc group provides temporary protection of the alpha-amino group, preventing unwanted polymerization during the coupling of the subsequent amino acid. This group is readily cleaved under mild basic conditions (e.g., with piperidine), which do not affect the acid-labile linkers anchoring the peptide to the solid support.

Causality in the SPPS Workflow

The choice to use this compound is driven by the desired final properties of the peptide. The D-amino acid is incorporated to increase the peptide's half-life by making it less susceptible to proteases, which typically recognize L-amino acids. The iodine is introduced to serve as a reactive site for further modification or as a precursor for radiolabeling.[1][9]

Generalized Experimental Protocol: Coupling Reaction

This protocol outlines a standard, self-validating system for incorporating this compound into a growing peptide chain on a solid support resin (e.g., Rink Amide).

1. Resin Swelling:

-

Place the resin in a suitable reaction vessel.

-

Add N,N-Dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes to ensure optimal accessibility of reactive sites.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes to cleave the Fmoc group from the N-terminus of the resin-bound peptide.

-

Drain the piperidine solution and repeat the treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Activation:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add a coupling agent, such as HBTU (0.95 eq. relative to the amino acid), and a base, such as DIPEA (2 eq. relative to the amino acid).

-

Allow the activation to proceed for 2-5 minutes. The solution will typically change color. This pre-activation step is critical to form the reactive ester, minimizing side reactions.

4. Coupling to Resin:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Self-Validation: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (beads remain colorless) indicates complete coupling. If the test is positive, the coupling step should be repeated.

5. Capping (Optional):

-

If the Kaiser test remains positive after a second coupling, cap any unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

6. Final Wash:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to prepare for the next cycle of deprotection and coupling.

SPPS Workflow Diagram

Caption: Workflow for incorporating this compound in SPPS.

The Pivotal Role of the Iodine Moiety

The iodine atom at the 3-position of the tyrosine ring is the molecule's most distinguishing feature, enabling unique applications beyond that of a standard amino acid.

Structural Influence and Enhanced Bioactivity

The incorporation of 3-iodotyrosine can significantly alter the resulting peptide's structure and function. The large, electronegative iodine atom can introduce halogen bonding, a non-covalent interaction that influences intramolecular folding and reduces intermolecular aggregation by disrupting aromatic stacking.[3] This can lead to better-structured peptides that are more accessible to enzymes. For instance, studies have shown that iodinating specific peptide sequences enhances their hydrolysis by matrix metalloproteinase-9 (MMP-9), making them more efficient substrates.[3]

Precursor for Radiolabeling in Molecular Imaging and Therapy

A primary application of iodinated tyrosine residues is in the synthesis of radiopharmaceuticals.[1][10][11] The non-radioactive ("cold") iodine atom serves as a direct precursor for introducing radioactive iodine isotopes, such as:

-

Iodine-125 (¹²⁵I): Used extensively for in vitro assays (e.g., radioimmunoassays) and preclinical biodistribution studies due to its long half-life (60 days) and gamma emission.[12][13]

-

Iodine-123 (¹²³I): Used for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT).

-

Iodine-124 (¹²⁴I): A positron emitter used for Positron Emission Tomography (PET) imaging, which offers high resolution and quantitative imaging capabilities.[3]

-

Iodine-131 (¹³¹I): A beta and gamma emitter used for targeted radionuclide therapy (theranostics), where the peptide delivers a cytotoxic radiation dose directly to target cells, such as tumors.[13][14]

The process typically involves an electrophilic substitution reaction where the "cold" iodine is replaced by a radioactive isotope using an oxidizing agent like Chloramine-T or Iodo-Gen®.[13][14]

Radiolabeling Application Workflow

Caption: Conceptual workflow for radioiodinating a peptide.

Platform for Post-Synthetical Chemical Modification

The carbon-iodine bond on the aromatic ring is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings. This allows for the late-stage introduction of diverse functional groups (e.g., aryl groups, alkynes) after the peptide has been synthesized and cleaved from the resin. This strategy dramatically expands the chemical diversity accessible from a single iodinated peptide precursor.

Biochemical Context and Safety

While this compound is a synthetic reagent, its core structure relates to naturally occurring iodotyrosines. In biology, monoiodotyrosine (MIT) and diiodotyrosine (DIT) are crucial precursors in the biosynthesis of thyroid hormones (T3 and T4).[15][16][17][18] This biological precedent underscores the general compatibility of iodinated tyrosine residues in physiological systems. The enzyme iodotyrosine deiodinase is responsible for recycling iodine from MIT and DIT within the thyroid, highlighting a natural mechanism for handling such compounds.[16][19]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4] Users must exercise appropriate caution.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area or a fume hood.

Conclusion

This compound stands out as a highly valuable and versatile reagent in modern peptide science. Its carefully designed structure provides a powerful toolkit for addressing key challenges in drug discovery and diagnostics. By enabling the synthesis of enzymatically stable peptides, providing a platform for radiolabeling, and allowing for complex post-synthetic modifications, it empowers researchers to create novel peptide-based therapeutics, diagnostic imaging agents, and advanced biochemical probes. A thorough understanding of its chemical properties and reaction methodologies is paramount to unlocking its full potential in the laboratory.

References

-

This compound | C24H20INO5 | CID 56777108. PubChem, National Center for Biotechnology Information. [Link]

-

Product information, FMOC-3-IODO-TYR-OH. P&S Chemicals. [Link]

-

This compound. Chongqing Chemdad Co., Ltd. [Link]

-

The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PubMed Central, National Institutes of Health. [Link]

-

Fmoc-3-iodo-D-tyrosine. Aralez Bio eStore. [Link]

-

Ingredient: Iodotyrosine. Caring Sunshine. [Link]

-

An optimized strategy for the mild and efficient solution phase iodination of tyrosine residues in bioactive peptides. Tetrahedron Letters, Elsevier. [Link]

-

Relationship: Thyroid Gland and Iodotyrosine. Caring Sunshine. [Link]

-

Iodotyrosine deiodinase. Wikipedia. [Link]

-

Fmoc-3-iodo-L-tyrosine | C24H20INO5 | CID 10875104. PubChem, National Center for Biotechnology Information. [Link]

-

Future Trends Shaping this compound Reagent Growth. Data Insights Market. [Link]

-

Biomedical applications of radioiodinated peptides. OUCI. [Link]

-

Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. [Link]

-

Late-stage labeling of diverse peptides and proteins with iodine-125. PMC, National Institutes of Health. [Link]

-

Iodine: Biochemistry, Deficiency and Application in Clinical Nutrition. ResearchGate. [Link]

-

Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P. Wiley Online Library. [Link]

-

Biomedical applications of radioiodinated peptides. PubMed, National Institutes of Health. [Link]

-

FMOC-D-3-IODOTYROSINE. Molbase. [Link]

-

Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. RSC Publishing. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. datainsightsmarket.com [datainsightsmarket.com]

- 3. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C24H20INO5 | CID 56777108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. aralezbio-store.com [aralezbio-store.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Biomedical applications of radioiodinated peptides [ouci.dntb.gov.ua]

- 11. Biomedical applications of radioiodinated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caringsunshine.com [caringsunshine.com]

- 16. 2-Iodotyrosine (MIT) |Research Chemical [benchchem.com]

- 17. caringsunshine.com [caringsunshine.com]

- 18. researchgate.net [researchgate.net]

- 19. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Fmoc-3-iodo-D-Tyr-OH: A Specialized Amino Acid for Advanced Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of modified amino acids is a cornerstone of modern peptide science. Among these, Fmoc-3-iodo-D-Tyr-OH, with CAS number 244028-70-4, stands out as a versatile building block.[1][2][3] This guide provides a comprehensive technical overview of its properties, applications, and the nuanced methodologies required for its successful implementation in solid-phase peptide synthesis (SPPS).

Core Molecular Profile and Physicochemical Properties

This compound is a derivative of the amino acid tyrosine, distinguished by three key modifications: an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, an iodine atom at the 3-position of the tyrosine ring, and a D-enantiomeric configuration.[4] Each of these features imparts specific functionalities crucial for its application in peptide chemistry.

The Fmoc group provides a base-labile protecting shield for the alpha-amino group, a central tenet of the widely used Fmoc-based SPPS strategy.[1][4] The iodine atom, a bulky and lipophilic halogen, not only influences the conformational properties of the resulting peptide but also serves as a versatile handle for subsequent chemical modifications, most notably radiolabeling.[1][5] The D-configuration offers a strategic advantage in designing peptides with enhanced stability against enzymatic degradation, a critical factor in the development of therapeutic peptides.

A summary of its key physicochemical properties is presented below:

| Property | Value | Reference(s) |

| CAS Number | 244028-70-4 | [1][2][3] |

| Molecular Formula | C24H20INO5 | [1][2][3][6] |

| Molecular Weight | 529.32 g/mol | [1][3][6] |

| Appearance | White to off-white powder | [1] |

| Purity (typical) | ≥ 98% (HPLC) | [1] |

| Melting Point | 147 - 157 °C | [1] |

| Optical Rotation | [a]D20 = 10 ± 4 º (C=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Strategic Applications in Research and Drug Development

The unique structural attributes of this compound make it a valuable reagent in several advanced research areas:

-

Radiolabeling and Molecular Imaging: The presence of a stable iodine atom allows for the straightforward introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, or ¹³¹I).[7][8][9] This is a fundamental technique for developing peptide-based radiopharmaceuticals for diagnostic imaging (e.g., SPECT or PET) and targeted radionuclide therapy.[7][10] The ability to label a peptide at a specific site is crucial for in vitro and in vivo studies, including receptor binding assays, biodistribution analysis, and metabolic profiling.[9]

-

Enhanced Biological Stability: Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in vivo. The incorporation of D-amino acids, such as 3-iodo-D-tyrosine, can significantly increase the peptide's half-life by rendering it resistant to enzymatic cleavage. This is a key strategy in the design of peptide drugs with improved pharmacokinetic profiles.

-

Structural Biology and Mechanistic Studies: The iodine atom can act as a heavy-atom derivative for X-ray crystallography, aiding in the phase determination and structure elucidation of peptide-protein complexes. Furthermore, the altered electronic and steric properties of the iodinated tyrosine residue can be used to probe the specific interactions between a peptide and its biological target.[11] The introduction of iodine has been shown to impact peptide aggregation and secondary structure, providing a tool to study these phenomena.[5]

-

Drug Design and Medicinal Chemistry: The iodinated phenyl ring can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-target binding.[11] This provides medicinal chemists with an additional tool to fine-tune the affinity and selectivity of peptide-based drug candidates.[1][12]

Methodologies for Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of this compound into a peptide sequence requires careful consideration of the standard Fmoc-SPPS workflow. The following section provides a detailed, step-by-step protocol.

General SPPS Workflow Overview

The core of SPPS is a cyclical process of deprotection, coupling, and washing, performed on a solid resin support.

Detailed Experimental Protocol

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard laboratory equipment.

Materials and Reagents:

-

This compound (CAS 244028-70-4)

-

SPPS Resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), ACS grade

-

Piperidine, reagent grade

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in a fritted reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[13]

-

Drain the solvent.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the swelled resin.

-

Agitate for 3-5 minutes and drain.

-

Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[13][14]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU or HATU (2.9-4.5 equivalents), in DMF. Add DIPEA (6-10 equivalents) to the solution and mix well.[14] This pre-activation step should be brief (1-2 minutes).

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.[13] Due to the steric bulk of the iodinated tyrosine, a longer coupling time or double coupling may be necessary for difficult sequences.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection and Cleavage:

-

Once the sequence is complete, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

-

Add the freshly prepared cleavage cocktail to the dry resin in a fume hood.[13]

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Add the TFA filtrate dropwise to a centrifuge tube containing a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[13][14]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

-

Analytical Characterization of Iodinated Peptides

The successful synthesis and purification of a peptide containing 3-iodo-tyrosine must be verified through rigorous analytical techniques.

-

RP-HPLC: Reversed-phase HPLC is the primary method for both purification and purity assessment. Iodinated peptides are generally more lipophilic than their non-iodinated counterparts, resulting in longer retention times on C18 columns.[7][15] A gradient of water and acetonitrile with an acid modifier (e.g., 0.1% TFA) is typically used.

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is essential to confirm the molecular weight of the final product. The incorporation of one iodine atom will result in a mass shift of approximately +125.9 Da compared to the native tyrosine-containing peptide.[15]

Conclusion and Future Perspectives

This compound is more than just a modified amino acid; it is a strategic tool that empowers scientists to design and synthesize peptides with tailored properties for advanced applications in pharmacology, molecular imaging, and structural biology. Its successful use hinges on a solid understanding of its chemical characteristics and the nuances of its incorporation via SPPS. As the field of peptide therapeutics continues to expand, the demand for specialized building blocks like this compound is poised to grow, driving further innovation in drug discovery and development.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Cas 244028-70-4,this compound | lookchem [lookchem.com]

- 4. datainsightsmarket.com [datainsightsmarket.com]

- 5. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C24H20INO5 | CID 56777108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Proteomics Analysis of Iodination - Creative Proteomics [creative-proteomics.com]

- 9. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. daneshyari.com [daneshyari.com]

- 11. Extending Halogen-based Medicinal Chemistry to Proteins: IODO-INSULIN AS A CASE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. azolifesciences.com [azolifesciences.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Iodinated Amino Acids in Peptide Science

An In-depth Technical Guide to Fmoc-3-iodo-D-Tyrosine (Fmoc-3-iodo-D-Tyr-OH)

Nα-(9-Fluorenylmethoxycarbonyl)-3-iodo-D-tyrosine (this compound) is a specialized amino acid derivative that serves as a pivotal building block in modern peptide synthesis and drug discovery.[1][2] Its structure is uniquely engineered for solid-phase peptide synthesis (SPPS), featuring the base-labile Fmoc protecting group for the α-amino function. The incorporation of an iodine atom onto the tyrosine phenyl ring at the meta-position, combined with the D-enantiomeric configuration, provides chemists and biologists with a versatile tool for creating peptides with enhanced properties and novel functionalities.[2]

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, strategic application in SPPS, and its significant role in developing advanced therapeutic and diagnostic agents. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's unique attributes.

Core Physicochemical & Structural Data

A thorough understanding of the fundamental properties of this compound is critical for its effective application. The data below, compiled from authoritative chemical databases, provides a quantitative foundation for experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 529.3 g/mol | [1][3][4] |

| Molecular Formula | C₂₄H₂₀INO₅ | [1][3][4] |

| CAS Number | 244028-70-4 | [1][3][5] |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid | [3] |

| Appearance | White to off-white powder | [1] |

| Purity | Typically ≥98% (HPLC) | [1][2] |

| Storage Conditions | 0 - 8 °C | [1] |

| Synonyms | Fmoc-D-Tyr(3-I)-OH, Fmoc-3-iodo-D-tyrosine, Fmoc-m-iodo-D-Tyr-OH | [1][3] |

Expert Insights: The Rationale Behind Synthesis

The synthesis of this compound requires a nuanced approach to ensure regioselective iodination without compromising the acid-sensitive protecting groups essential for Fmoc-based SPPS. A common strategy involves the direct iodination of an orthogonally protected precursor, Fmoc-Tyr(tBu)-OH.

A reported two-step process highlights the causal logic in synthetic planning.[6] Initial attempts using common iodinating agents in acidic media resulted in the undesired cleavage of the tert-butyl (tBu) ether protecting the phenolic hydroxyl group.[6] This observation led to the exploration of milder, silver-mediated conditions. The reaction of Fmoc-Tyr(tBu)-OH with iodine and silver sulfate in methanol successfully yields the iodinated methyl ester, preserving the tBu group. Subsequent saponification with lithium hydroxide (LiOH) hydrolyzes the ester to afford the final product, Fmoc-3-iodo-D-Tyr(tBu)-OH, which can then be deprotected to yield the title compound or used directly in synthesis.[6] This method demonstrates a self-validating system where the choice of reagents is dictated by the need to maintain orthogonal protection, a cornerstone of modern peptide chemistry.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard cyclical workflow of Fmoc-SPPS. The presence of the bulky, electron-withdrawing iodine atom does not typically impede coupling efficiency when using modern coupling reagents.

General Workflow for Fmoc-SPPS Cycle

The following diagram illustrates the fundamental steps for a single amino acid incorporation cycle in SPPS.

Caption: A single cycle in Fmoc solid-phase peptide synthesis.

Detailed Experimental Protocol: Manual SPPS Incorporation

This protocol outlines the manual coupling of this compound onto a solid support. (Scale: 0.1 mmol).

Materials:

-

Peptide-resin (pre-swollen, with a free N-terminal amine)

-

This compound (3 eq., 0.3 mmol, 158.8 mg)

-

HBTU (2.9 eq., 0.29 mmol, 110 mg) or HATU (2.9 eq., 0.29 mmol, 110 mg)

-

N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Methodology:

-

Resin Preparation: If starting a new synthesis, ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using the 20% piperidine/DMF solution (e.g., 1 x 5 min, followed by 1 x 15 min treatment) and the resin has been thoroughly washed with DMF.[7][8]

-

Amino Acid Activation: In a separate vessel, dissolve this compound and HBTU (or HATU) in DMF (~2 mL). Add DIPEA to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.[7] The solution may change color.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[7]

-

Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[7]

-

Monitoring (Optional but Recommended): Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.

-

Chain Elongation: Following successful coupling, the synthesis can proceed to the deprotection of the newly added Fmoc group to prepare for the next amino acid addition.

Strategic Applications in Research and Drug Development

The true value of this compound lies in the functionalities enabled by the iodo-tyrosine residue within the final peptide.

Precursor for Radiolabeled Peptides

The stable iodine atom serves as a direct precursor for radioiodination. Peptides containing 3-iodotyrosine can be labeled with radioactive isotopes such as Iodine-124 (for PET imaging), Iodine-125 (for radioimmunoassays), or Iodine-131 (for therapeutic applications).[9] This makes it an invaluable tool for developing targeted diagnostic and therapeutic agents, particularly in oncology.

Modulating Peptide Structure and Function

The introduction of a large, electronegative iodine atom can significantly alter a peptide's physicochemical properties.

-

Enhanced Enzymatic Cleavage: Research has shown that iodinating tyrosine in certain MMP-9-responsive peptide sequences can unexpectedly enhance the rate and completeness of enzymatic hydrolysis.[9] This finding has profound implications for designing more efficient enzyme-triggered drug release systems.

-

Altered Aggregation: The bulky iodine atom can influence peptide self-assembly and aggregation through steric effects and modified aromatic interactions.[9] This can be exploited to control the formation of peptide-based biomaterials or to study amyloid aggregation processes.

A Handle for Post-Syntbetic Modification

The carbon-iodine bond on the aromatic ring is a versatile chemical handle for post-synthetic modifications via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the creation of novel bi-aryl amino acids and the site-specific introduction of complex moieties after the peptide has been assembled, expanding the chemical diversity of synthetic peptides far beyond the canonical amino acids.

Caption: Key applications stemming from this compound.

Biochemical and Physiological Probes

3-Iodotyrosine is known to be an intermediate in the synthesis of thyroid hormones like triiodothyronine (T3).[10][11] Peptides containing this residue can be used as probes to study thyroid hormone metabolism and transport. Furthermore, 3-iodotyrosine acts as a reversible inhibitor of tyrosine hydroxylase, a key enzyme in the dopamine synthesis pathway, making it relevant for neurochemical research.[10][12]

Conclusion

This compound is more than a simple protected amino acid; it is a strategic enabling technology for peptide chemists and drug developers. Its robust performance in standard SPPS protocols, combined with the unique properties conferred by the iodine atom, facilitates the design and synthesis of sophisticated peptides for a range of applications, from targeted radiopharmaceuticals to novel biomaterials and biochemical probes. A comprehensive understanding of its synthesis, reactivity, and functional implications is paramount for leveraging its full potential to advance the frontiers of science and medicine.

References

- Benchchem. A Technical Guide to Fmoc-Tyr-OH: Synthesis, Application, and Biological Significance.

- PubChem. This compound | C24H20INO5.

- PubMed Central. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences.

- ResearchGate. A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- Chem-Impex. Fmoc-3-iodo-D-tyrosine.

- PubChem. Fmoc-3-iodo-L-tyrosine | C24H20INO5.

- Data Insights Market. Future Trends Shaping this compound Reagent Growth.

- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.

- Benchchem. Application Notes and Protocols for Coupling Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis.

- Benchchem. Deprotection Strategies for the Fmoc Group from Tyrosine Residues: Application Notes and Protocols.

- Benchchem. Standard Protocol for Coupling Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).

- Wikipedia. 3-Iodotyrosine.

- Aralez Bio eStore. Fmoc-3-iodo-D-tyrosine.

- Cayman Chemical. 3-Iodotyrosine.

- Wikipedia. Triiodothyronine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. datainsightsmarket.com [datainsightsmarket.com]

- 3. This compound | C24H20INO5 | CID 56777108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fmoc-3-iodo-L-tyrosine | C24H20INO5 | CID 10875104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aralezbio-store.com [aralezbio-store.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 11. Triiodothyronine - Wikipedia [en.wikipedia.org]

- 12. caymanchem.com [caymanchem.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to Fmoc-3-iodo-D-Tyr-OH: Structure, Synthesis, and Advanced Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on N-α-Fmoc-3-iodo-D-tyrosine (this compound). We will delve into its core chemical identity, its pivotal role as a specialized building block in Solid-Phase Peptide Synthesis (SPPS), and its applications in creating sophisticated peptide-based therapeutics and diagnostics.

Core Chemical Identity and Physicochemical Properties

This compound is a synthetic amino acid derivative meticulously designed for peptide chemistry. Its structure incorporates three key functional components: the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, the D-enantiomer of the tyrosine amino acid, and an iodine atom at the 3-position of the phenol ring.

The IUPAC name for this compound is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid[1].

Molecular Structure

The unique architecture of this compound is fundamental to its utility in peptide synthesis.

Caption: Chemical structure of this compound.

Chemical and Physical Data

Quantitative data for this compound are summarized below. These parameters are critical for experimental design, including dissolution, reaction monitoring, and storage.

| Identifier | Value | Source(s) |

| Molecular Formula | C₂₄H₂₀INO₅ | [1][2][3][4] |

| Molecular Weight | 529.3 g/mol | [1][2][5] |

| CAS Number | 244028-70-4 | [1][2][5][6][7] |

| Appearance | White to off-white powder | [2][6] |

| Purity | ≥ 98% (by HPLC) | [2] |

| Melting Point | 147 - 157 °C | [2] |

| Optical Rotation | [a]D²⁰ = +10 ± 4º (c=1 in DMF) | [2] |

| Storage Conditions | 0 - 8 °C, Keep in dark place, Sealed in dry | [2][6] |

The Strategic Role in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is a deliberate choice driven by specific strategic goals. Each component of the molecule serves a distinct purpose within the Fmoc-SPPS workflow.

The Fmoc Group: A Base-Labile Gatekeeper

The Fmoc group is the cornerstone of modern orthogonal peptide synthesis strategy.[8][9] Its primary function is to protect the α-amino group of the tyrosine from participating in unwanted side reactions during the coupling of the subsequent amino acid in the sequence.

-

Causality: The key advantage of the Fmoc group is its lability to basic conditions (typically a solution of piperidine in DMF), while remaining stable to the acidic conditions used for final cleavage from the resin.[8] This orthogonality is what allows for the stepwise, controlled elongation of the peptide chain with high fidelity. The deprotection reaction proceeds via a β-elimination mechanism, which can be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-piperidine adduct byproduct.[8]

The D-Enantiomer: Engineering for Stability

The use of a D-amino acid, as opposed to the naturally occurring L-amino acid, is a critical strategy in drug design.

-

Causality: Peptides constructed from L-amino acids are susceptible to rapid degradation by proteases in biological systems, leading to a short half-life and limited therapeutic efficacy. By introducing a D-amino acid, the resulting peptide becomes resistant to these proteolytic enzymes. This significantly enhances the peptide's metabolic stability and bioavailability, making it a more viable drug candidate.

The 3-Iodo Moiety: A Hub for Innovation

The iodine atom on the phenol ring is not merely a structural quirk; it is a versatile chemical handle that opens avenues for advanced applications.

-

Enhanced Reactivity & Labeling: The iodine atom makes the tyrosine residue a prime candidate for radioiodination, allowing for the straightforward introduction of isotopes like ¹²³I, ¹²⁵I, or ¹³¹I.[2][10] This is invaluable for developing radiopharmaceuticals for imaging (e.g., SPECT or PET) or targeted radionuclide therapy.[11]

-

Cross-Coupling Chemistry: The carbon-iodine bond is a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.[12] This allows for the post-synthetic modification of the peptide, enabling the attachment of novel functional groups, fluorescent probes, or other moieties to create highly specialized bioconjugates and peptidomimetics.[2][12]

Experimental Protocol: Incorporation via Fmoc-SPPS

This section provides a validated, step-by-step methodology for the incorporation of this compound into a growing peptide chain on a solid support.

Workflow Overview

The process is cyclical, involving the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.

Caption: Cyclical workflow for Fmoc Solid-Phase Peptide Synthesis.

Detailed Methodology

Prerequisite: A resin-bound peptide with a free N-terminal amine is required. If starting from the first amino acid, a pre-loaded Wang or Rink Amide resin is used. For this protocol, we assume the peptide chain is already initiated and the N-terminus is currently protected with an Fmoc group.

-

Resin Swelling:

-

Place the peptide-resin in a suitable reaction vessel.

-

Add sufficient N,N-Dimethylformamide (DMF) to swell the resin beads for at least 30 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes. Drain and repeat once.

-

Causality: Piperidine, a secondary amine, is the standard reagent for efficient cleavage of the Fmoc group via β-elimination without damaging acid-labile side-chain protecting groups.[8]

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 cycles) to completely remove residual piperidine and the dibenzofulvene byproduct.

-

Causality: Incomplete washing can lead to neutralization of the subsequent activated amino acid and unwanted side reactions, compromising coupling efficiency.

-

-

Coupling Reaction:

-

In a separate vial, prepare the coupling solution:

-

Dissolve this compound (3-5 equivalents relative to resin loading).

-

Add an activating agent, such as HBTU (0.95 eq. relative to the amino acid) or HATU.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to the activator).

-

Dissolve all components in a minimal amount of DMF.

-

-

Pre-activate for 1-2 minutes.

-

Add the activated solution to the deprotected peptide-resin.

-

Agitate for 1-2 hours at room temperature.

-

Causality: Acyluronium/aminium reagents like HBTU and HATU are highly efficient activators that convert the carboxylic acid into a reactive ester in situ, promoting rapid and complete amide bond formation with minimal racemization.[13]

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents.

-

A Kaiser test can be performed on a small sample of beads to confirm the absence of free primary amines, indicating a complete reaction.

-

-

Chain Elongation:

-

To add the next amino acid, return to Step 2.

-

-

Final Cleavage and Side-Chain Deprotection:

-

Once the full peptide sequence is assembled, wash the resin with Dichloromethane (DCM) and dry under vacuum.

-

Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

-

Agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide using cold diethyl ether.

-

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14] When handling the powder, use a dust mask or work in a ventilated hood to avoid inhalation.[15]

-

Storage: Store in a tightly sealed container in a refrigerator (0-8°C) away from light and moisture to ensure long-term stability.[2][6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a standard amino acid derivative. It is a specialized tool that empowers chemists and drug developers to build peptides with enhanced stability and to install a versatile chemical handle for advanced modifications. Its judicious use in SPPS allows for the creation of novel radiopharmaceuticals, complex bioconjugates, and metabolically robust therapeutic peptides. A thorough understanding of its properties and the causality behind its synthetic application is paramount for leveraging its full potential in cutting-edge research.

References

-

PubChem. (n.d.). This compound | C24H20INO5 | CID 56777108. National Center for Biotechnology Information. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, FMOC-3-IODO-TYR-OH. Retrieved from [Link]

-

Molbase. (n.d.). FMOC-M-IODO-D-TYR-OH. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-3-iodo-L-tyrosine | C24H20INO5 | CID 10875104. National Center for Biotechnology Information. Retrieved from [Link]

-

Data Insights Market. (2025). Future Trends Shaping this compound Reagent Growth. Retrieved from [Link]

-

Aralez Bio. (n.d.). Fmoc-3-iodo-D-tyrosine. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Iodotyrosine. Retrieved from [Link]

-

Els-Gate. (2015). An optimized strategy for the mild and efficient solution phase iodination of tyrosine residues in bioactive peptides. Tetrahedron Letters. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET - N-Fmoc-3,5-diiodo-L-tyrosine. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet - Fmoc-Tyr(tBu)-OH. Retrieved from [Link]

-

ResearchGate. (2018). A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. Retrieved from [Link]

-

Molbase. (n.d.). FMOC-D-3-IODOTYROSINE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2013). Does anyone have experience with synthesizing fmoc-Tyr(trt)-OH?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC. Retrieved from [Link]

Sources

- 1. This compound | C24H20INO5 | CID 56777108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Fmoc-3-iodo-L-tyrosine | C24H20INO5 | CID 10875104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FMOC-M-IODO-D-TYR-OH-Molbase [molbase.com]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. aralezbio-store.com [aralezbio-store.com]

- 8. chempep.com [chempep.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. datainsightsmarket.com [datainsightsmarket.com]

- 11. daneshyari.com [daneshyari.com]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

- 14. fishersci.es [fishersci.es]

- 15. peptide.com [peptide.com]

A Comprehensive Technical Guide to Sourcing and Utilizing Fmoc-3-iodo-D-Tyr-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fmoc-3-iodo-D-Tyr-OH in Peptide Design

This compound is a specialized amino acid derivative that offers unique advantages in the design and synthesis of complex peptides. The incorporation of a D-amino acid at specific positions can significantly enhance peptide stability against enzymatic degradation, a crucial factor in improving the pharmacokinetic profile of peptide drugs. Furthermore, the iodine atom on the tyrosine ring serves as a versatile functional handle for a variety of applications, including:

-

Radiolabeling: The iodine atom provides a site for the introduction of radioisotopes (e.g., ¹²⁵I, ¹³¹I) for use in radioimmunoassays, in vivo imaging, and targeted radiotherapy.

-

Bioconjugation: The iodo- group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the attachment of other molecules to the peptide.

-

Structural Probes: The heavy iodine atom can serve as a useful probe in X-ray crystallography and other structural biology techniques.

This guide will navigate the critical considerations for sourcing this reagent and provide a robust framework for its successful application in the laboratory.

Sourcing this compound: A Guide to Supplier Selection

The quality of the starting materials is paramount to the success of any peptide synthesis. When selecting a supplier for this compound, it is essential to look beyond price and consider the following factors:

-

Purity: A purity of ≥98% as determined by HPLC is highly recommended to minimize the introduction of deletion or modified sequences in the final peptide.

-

Analytical Data: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) with each batch. This should include, at a minimum, HPLC and mass spectrometry data. The availability of NMR data is a strong indicator of a high-quality product.

-

Consistency: Batch-to-batch consistency is crucial for reproducible research. Inquire about the supplier's quality control processes and their ability to provide data from multiple batches.

-

Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for troubleshooting any issues that may arise during synthesis.

Below is a comparative table of prominent suppliers of this compound. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Number (Example) | Purity (Typical) | Analytical Data Provided (Typical) |

| Chem-Impex | 06634 | ≥98% (HPLC) | HPLC, ¹H NMR, Mass Spec |

| Bachem | F-4135 | Custom Synthesis | CoA with HPLC and Mass Spec |

| Aralez Bio | ALZ-00430-F | ≥95% | Not specified on product page |

| P&S Chemicals | PS-6327 | Not specified | Inquire for details |

Scientific Integrity & Logic: Understanding the Reagent

A thorough understanding of the synthesis and characterization of this compound is essential for its effective use.

Synthesis of this compound

The synthesis of this compound typically involves the direct iodination of a suitably protected D-tyrosine derivative. A common strategy is the iodination of Fmoc-D-Tyr-OH using an electrophilic iodine source.

A representative synthetic workflow is illustrated below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Iodination of Fmoc-D-Tyr-OH (Illustrative)

This protocol is based on established methods for the iodination of tyrosine derivatives.[1]

-

Dissolution: Dissolve Fmoc-D-Tyr-OH (1.0 eq) in a suitable solvent such as methanol.

-

Addition of Reagents: Add iodine (I₂) (1.2 eq) and silver sulfate (Ag₂SO₄) (1.2 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 1.5 hours. The reaction should be protected from light.

-

Work-up: Filter the reaction mixture to remove insoluble silver salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the high-purity this compound.

Quality Control and Characterization

A self-validating system of protocols relies on the rigorous characterization of all starting materials. The following analytical techniques are essential for confirming the identity and purity of this compound.

| Technique | Purpose | Expected Results |

| HPLC | Purity assessment | A single major peak with a purity of ≥98%. |

| Mass Spectrometry | Molecular weight confirmation | A peak corresponding to the expected mass [M+H]⁺ or [M-H]⁻. |

| ¹H NMR | Structural confirmation | Characteristic peaks for the Fmoc group, the tyrosine aromatic protons (with splitting patterns indicative of 3-substitution), and the alpha- and beta-protons of the amino acid backbone. |

| Optical Rotation | Enantiomeric purity | A specific optical rotation value confirming the D-configuration. |

Application in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of this compound into a peptide sequence requires careful consideration of the coupling conditions and potential side reactions.

General SPPS Workflow

The iterative nature of SPPS involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

Caption: The iterative cycle of Fmoc-SPPS.

Experimental Protocol: Coupling of this compound

This protocol provides a general guideline for the coupling of this compound. Optimization may be required depending on the specific peptide sequence.

-

Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: After a negative Kaiser test, wash the resin thoroughly with DMF.

Causality Behind Experimental Choices and Potential Challenges

-

Steric Hindrance: The bulky iodine atom at the 3-position of the tyrosine ring may cause steric hindrance, potentially slowing down the coupling reaction. It is advisable to use a slightly longer coupling time or a more potent activating agent like HATU if incomplete coupling is observed.

-

Stability of the C-I Bond: The carbon-iodine bond is generally stable to the basic conditions of Fmoc deprotection (piperidine in DMF). However, prolonged exposure to strong bases or nucleophiles should be avoided.

-

Final Cleavage: The 3-iodotyrosine residue is stable to standard trifluoroacetic acid (TFA) cleavage cocktails used in Fmoc-SPPS. A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Peptide Aggregation: The introduction of iodotyrosine can sometimes increase the propensity for peptide aggregation.[2] Careful selection of solvents and the use of aggregation-disrupting additives may be necessary for difficult sequences.

Conclusion

This compound is a powerful tool for the synthesis of modified peptides with enhanced stability and functionality. By carefully selecting a high-quality reagent from a reputable supplier and by understanding the nuances of its application in SPPS, researchers can confidently incorporate this valuable building block into their synthetic strategies. The protocols and insights provided in this guide are intended to serve as a foundation for the successful and reproducible synthesis of novel peptide-based molecules for a wide range of research and therapeutic applications.

References

-

Cobb, S. L., et al. (2018). A Direct Route for the Preparation of Fmoc/OtBu Protected Iodotyrosine. Tetrahedron Letters, 59(38), 3475-3478. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Reja, Z. A., et al. (2020). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Biomacromolecules, 21(10), 4155-4165. Available at: [Link]

Sources

Part 1: Core Properties and Specifications

An In-depth Technical Guide to Fmoc-3-iodo-D-Tyr-OH: Sourcing, Synthesis, and Application

For researchers, medicinal chemists, and professionals in drug development, the incorporation of unnatural amino acids into peptides is a cornerstone of modern therapeutic and diagnostic design. Among these, this compound stands out as a versatile building block. The strategic placement of an iodine atom on the D-enantiomer of tyrosine opens up a wealth of possibilities, from enhancing biological activity to enabling sophisticated analytical and imaging techniques.

This guide provides a comprehensive overview of this compound, moving beyond a simple datasheet to offer practical insights into its procurement, application in peptide synthesis, and the underlying chemical principles that make it a valuable tool in the laboratory.

N-α-(9-Fluorenylmethoxycarbonyl)-3-iodo-D-tyrosine, or this compound, is a derivative of the amino acid D-tyrosine. The Fmoc protecting group on the alpha-amino function makes it perfectly suited for use in the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The iodine atom at the 3-position of the phenyl ring is the key feature, providing a reactive handle for various chemical modifications and applications.[3]

A summary of its key chemical and physical properties is presented below.

| Identifier | Value |

| CAS Number | 244028-70-4[3][4][5][6] |

| Molecular Formula | C₂₄H₂₀INO₅[3][4][6] |

| Molecular Weight | ~529.3 g/mol [4][6] |

| IUPAC Name | (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(4-hydroxy-3-iodophenyl)propanoic acid[6] |

| Appearance | White to off-white powder or solid[3][4] |

| Purity | Typically ≥98% (HPLC)[3][4] |

| Melting Point | 134-137 °C or 147-157 °C (Varies by supplier)[3][4] |

| Solubility | Soluble in DMF and DMSO |

| Storage | 2-8°C, Keep in dark place, Sealed in dry[3][4] |

Part 2: Sourcing, Pricing, and Quality Control

Procuring high-quality reagents is the foundation of reproducible scientific research. This compound is a specialized reagent available from a number of reputable chemical suppliers. When selecting a supplier, researchers should consider not only price but also purity, availability of technical documentation (like Certificates of Analysis), and lead times.

| Supplier | Product Name/Synonym | Purity | Pricing/Availability |

| Chem-Impex | Fmoc-3-iodo-D-tyrosine | ≥98% (HPLC)[3] | Inquire for pricing; listed as unavailable at times.[3] |

| Chongqing Chemdad | This compound | ≥98% (HPLC)[4] | Inquire for quotation.[4] |

| Aralez Bio | Fmoc-3-iodo-D-tyrosine | 95% purity, 99% ee | $400.00 for 0.1 unit, $500.00 for 1 unit (shipping calculated at checkout).[5] |

| Bachem | Fmoc-3-iodo-Tyr-OH (L-form) | Not specified | CHF 360.60 (1g) – CHF 1,416.70 (5g). Note: This is for the L-enantiomer.[7] |

| AK Scientific | This compound | Not specified | A market report mentions a new synthesis route from this company promising improved purity.[1] |

Expert Insight: Always request a lot-specific Certificate of Analysis (CoA) before purchase. The CoA provides critical data on purity (typically determined by HPLC), identity (confirmed by NMR or MS), and optical rotation, ensuring the material meets the stringent requirements for peptide synthesis.

Part 3: Core Applications in Peptide Science

The utility of this compound stems from the unique properties conferred by the iodine atom. It serves as more than just a bulky side chain; it is a functional handle for a variety of advanced applications.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this reagent is as a building block in Fmoc-SPPS.[3] The Fmoc group provides a base-labile protecting group, allowing for its selective removal under mild conditions that do not affect most acid-labile side-chain protecting groups, a core principle of Fmoc SPPS orthogonality.[2][8][9] The incorporation of an iodinated tyrosine allows for the precise placement of this modified residue within a peptide sequence.

Coupling Step Workflow Diagram

Protocol: Direct Iodination of a Tyrosine-Containing Peptide

This protocol provides an alternative method: the post-synthetic iodination of a peptide that already contains a tyrosine residue. This can be more cost-effective if this compound is unavailable. This method is adapted from an optimized procedure for solution-phase iodination. [10] Materials:

-

Purified, unprotected tyrosine-containing peptide

-

N-Iodosuccinimide (NIS)

-

Solvent: Acetonitrile/Water mixture (e.g., 1:1 v/v)

-

Reverse-Phase HPLC for purification

Methodology:

-

Peptide Dissolution: Dissolve the purified peptide in the acetonitrile/water solvent system to a concentration of approximately 1 mg/mL.

-

Reagent Preparation: Prepare a fresh stock solution of N-Iodosuccinimide (NIS) in acetonitrile.

-

Iodination Reaction: a. To the stirred peptide solution, add 0.5 to 1.0 molar equivalents of the NIS solution dropwise at room temperature. Causality: Using a substoichiometric amount of NIS helps to favor mono-iodination and reduce the formation of the di-iodinated byproduct, which forms readily due to the electron-donating effect of the first iodine atom activating the ring for further substitution. [10] b. Monitor the reaction progress by taking aliquots every 15 minutes and analyzing via LC-MS. The reaction is typically complete within 60-90 minutes.

-

Quenching: Once the desired level of conversion is reached, quench the reaction by adding a small amount of a reducing agent, such as sodium thiosulfate solution, to consume any remaining NIS.

-

Purification: Purify the mono-iodinated peptide from unreacted starting material and di-iodinated byproduct using preparative reverse-phase HPLC.

-

Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Conclusion

This compound is a powerful and enabling reagent for advanced peptide research and drug development. Its role as a stable, easily incorporated building block for SPPS provides a direct route to iodinated peptides. The true value of this compound lies in the versatility of the iodine moiety, which serves as a key functional handle for radiolabeling, bioconjugation, and the modulation of peptide structure and function. A thorough understanding of its properties, sourcing considerations, and optimized handling protocols, as detailed in this guide, is essential for any scientist looking to leverage its unique chemical potential to push the boundaries of peptide-based therapeutics and diagnostics.

References

- Chongqing Chemdad Co., Ltd. This compound.

- Chem-Impex. Fmoc-3-iodo-D-tyrosine.

- Data Insights Market. Future Trends Shaping this compound Reagent Growth.

- Bachem Products. Fmoc-3-iodo-Tyr-OH.

- Chem-Impex. 3-Iodo-D-tyrosine.

- Aralez Bio eStore. Fmoc-3-iodo-D-tyrosine.

- Benchchem.

- P&S Chemicals.

- Cayman Chemical. 3-Iodotyrosine.

- Benchchem. Technical Support Center: 3-Iodo-L-tyrosine Experiments.

- PubChem. This compound.

- Wikipedia. 3-Iodotyrosine.

- Elsevier Ltd. An optimized strategy for the mild and efficient solution phase iodination of tyrosine residues in bioactive peptides.

- PubChem. Fmoc-3-iodo-L-tyrosine.

- ResearchGate. A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine.

- PubMed Central. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences.

- PMC - NIH. Advances in Fmoc solid-phase peptide synthesis.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- Merck Millipore. Product Focus: Amino acids for Fmoc SPPS Novabiochem®.

Sources

- 1. datainsightsmarket.com [datainsightsmarket.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. aralezbio-store.com [aralezbio-store.com]

- 6. This compound | C24H20INO5 | CID 56777108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. shop.bachem.com [shop.bachem.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. daneshyari.com [daneshyari.com]

An In-depth Technical Guide to the Storage and Stability of Fmoc-3-iodo-D-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the critical parameters governing the storage and stability of Nα-(9-Fluorenylmethoxycarbonyl)-3-iodo-D-tyrosine (Fmoc-3-iodo-D-Tyr-OH). As a specialized amino acid derivative integral to modern peptide synthesis, particularly for the development of peptide-based therapeutics and diagnostic agents, its chemical integrity is paramount.[1] This document delineates the optimal storage conditions, elucidates potential degradation pathways, and furnishes detailed methodologies for stability assessment. The insights and protocols herein are curated to empower researchers to maintain the purity and reactivity of this vital reagent, thereby ensuring the fidelity and success of their synthetic endeavors.

Introduction: The Significance of this compound in Peptide Chemistry

This compound is a cornerstone building block in solid-phase peptide synthesis (SPPS), especially valued for its unique structural attributes. The incorporation of a D-enantiomer can confer increased proteolytic resistance to the resulting peptide, a desirable trait for therapeutic candidates. The iodine atom on the tyrosine ring serves multiple purposes: it can act as a heavy atom for crystallographic studies, a site for radiolabeling in imaging applications, or a precursor for further chemical modifications through cross-coupling reactions.[1] The N-terminal Fmoc protecting group facilitates a base-labile deprotection strategy, which is orthogonal to the acid-labile side-chain protecting groups commonly employed in SPPS, allowing for the precise and sequential assembly of complex peptide chains.[2]

Given its specialized nature and the sensitivity of both the Fmoc group and the iodinated aromatic ring, a thorough understanding of its stability profile is not merely academic but a prerequisite for reproducible and high-quality peptide synthesis. Impurities arising from the degradation of this building block can lead to the formation of truncated or modified peptides, complicating purification and potentially compromising the biological activity of the final product.[3]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₀INO₅ | [4] |

| Molecular Weight | 529.32 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | |

| CAS Number | 244028-70-4 | [4] |

| Purity (Typical) | ≥97.0% (HPLC) | |

| Storage Temperature | 2-8°C | [6] |

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, adherence to stringent storage and handling protocols is critical. The primary environmental factors that can compromise its stability are temperature, moisture, light, and atmospheric oxygen.

Long-Term and Short-Term Storage

Long-Term Storage: For extended periods, this compound should be stored at -20°C in a tightly sealed, opaque container. The low temperature minimizes the rate of potential degradation reactions.

Short-Term Storage: For routine laboratory use, storage at 2-8°C is acceptable.[6] It is imperative that the container is well-sealed to prevent moisture ingress.

Best Practices for Handling

-

Moisture Prevention: Before opening a refrigerated or frozen container of this compound, it is crucial to allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder, which can initiate hydrolytic degradation.

-

Inert Atmosphere: After dispensing the required amount, it is good practice to purge the container with an inert gas such as argon or nitrogen before resealing. This displaces oxygen and moisture, mitigating oxidative and hydrolytic degradation.

-

Light Protection: The fluorenyl moiety of the Fmoc group is known to be photosensitive. Therefore, the compound should be stored in an amber vial or other opaque container to protect it from light.

-

Dissolution: When preparing solutions, use high-purity, peptide-synthesis-grade solvents such as N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP). If solubility is an issue, gentle warming (to approximately 37-40°C) can be employed, but prolonged heating should be avoided to prevent thermal degradation.[7] Sonication can also aid in dissolution.[7]

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, leading to distinct degradation pathways. Understanding these pathways is key to troubleshooting synthetic issues and implementing appropriate control measures.

Caption: Potential degradation pathways of this compound under various stress conditions.

Hydrolytic Degradation

-

Basic Conditions: The most significant instability of this compound is the lability of the Fmoc group to basic conditions. This is the intended mechanism for its removal during SPPS, typically using a solution of piperidine in DMF. The degradation proceeds via a β-elimination mechanism to yield dibenzofulvene and the free amino acid.[2][8]

-

Acidic Conditions: While the Fmoc group is generally stable to acidic conditions, the C-I bond on the tyrosine ring can be susceptible to cleavage under strong acidic conditions, potentially leading to the formation of Fmoc-D-Tyr-OH.

Oxidative Degradation

The phenolic side chain of tyrosine is susceptible to oxidation, which can be exacerbated by the presence of the electron-withdrawing iodine substituent. Oxidizing agents, including atmospheric oxygen over prolonged periods, can lead to the formation of various oxidized byproducts. This is a critical consideration during both storage and synthesis.

Photodegradation

The fluorenyl system of the Fmoc group is a known chromophore that can absorb UV light. This can lead to photochemical reactions, resulting in the cleavage of the Fmoc group or other undesired modifications. Therefore, protection from light is essential.

Thermal Degradation

Elevated temperatures can accelerate all degradation pathways. Studies have shown that thermal cleavage of the Fmoc group can occur at temperatures as low as 120°C in the absence of a base.[9] While such extreme temperatures are not typical in storage or synthesis, it highlights the importance of maintaining recommended storage temperatures.

Racemization

During the activation of the carboxylic acid for peptide bond formation in SPPS, there is a risk of racemization at the α-carbon, converting the D-amino acid to its L-enantiomer.[10][11] This is a critical concern as it can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.[10] The choice of coupling reagents and additives, as well as the reaction conditions, plays a crucial role in minimizing racemization.[11][12]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly for GMP applications, a robust stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[3][13]

Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are essential for specific applications.

Instrumentation:

-

HPLC system with a UV detector (or photodiode array detector)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Elution:

-

A linear gradient from a low to a high percentage of Mobile Phase B is typically effective. For example, 5% to 95% B over 20 minutes.

Detection:

-

UV detection at 265 nm and 280 nm. The fluorenyl group of Fmoc has a strong absorbance around 265 nm, while the tyrosine side chain absorbs at approximately 280 nm.

Sample Preparation:

-

Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

Caption: General workflow for the HPLC analysis of this compound.

Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method and to identify potential degradation products, forced degradation studies should be performed. This involves subjecting the this compound to various stress conditions more severe than those it would typically encounter.

| Stress Condition | Typical Protocol | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Deiodination, Fmoc cleavage |

| Basic Hydrolysis | 0.1 M NaOH at room temperature for 1 hour | Fmoc cleavage |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Oxidized side-chain products |

| Thermal Degradation | Dry heat at 80°C for 48 hours | Various degradation products |

| Photodegradation | Exposure to UV light (e.g., 254 nm) for 24 hours | Fmoc cleavage, other photoproducts |

The degradation samples should be analyzed by the developed HPLC method. The appearance of new peaks and a decrease in the main peak area confirm the method's ability to detect degradation. LC-MS/MS can be used to identify the structure of the degradation products.[14]

Assessment of Racemization

The enantiomeric purity of this compound can be assessed using chiral HPLC or by derivatization followed by standard HPLC or GC analysis. To assess the potential for racemization during peptide synthesis, a model dipeptide can be synthesized and the crude product analyzed for the presence of the diastereomeric impurity.[10]

Protocol for Racemization Assessment:

-

Couple this compound to a resin-bound amino acid (e.g., Glycine-resin).

-

Cleave the resulting dipeptide from the resin.

-

Analyze the crude dipeptide by HPLC using a method capable of separating the D-L and L-L diastereomers.

-

Quantify the percentage of the L-L diastereomer to determine the extent of racemization.

Conclusion

The chemical stability of this compound is a critical factor for its successful application in peptide synthesis. By adhering to the recommended storage and handling protocols, researchers can significantly mitigate the risk of degradation. The primary instabilities of this compound are the base-lability of the Fmoc group and the potential for deiodination, oxidation, and racemization. A validated stability-indicating HPLC method is an indispensable tool for monitoring the purity of this reagent and for ensuring the quality of the resulting synthetic peptides. The comprehensive understanding and proactive management of the stability of this compound will undoubtedly contribute to the advancement of peptide-based research and drug development.

References

-

Gong, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5384. [Link]

-

Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 447, 388-393. [Link]